molecular formula C14H15N5O2 B11461978 N-(3,4-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(3,4-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11461978
M. Wt: 285.30 g/mol
InChI Key: LWSMACJJADQBIG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolo[1,5-a]pyrimidine core fused with a phenyl ring substituted with two methyl groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the condensation of 3,4-dimethylaniline with a suitable triazolopyrimidine precursor. One common method involves the reaction of 3,4-dimethylaniline with 5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase-2 (COX-2) enzyme, leading to reduced production of pro-inflammatory mediators like prostaglandins . Additionally, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C14H15N5O2/c1-8-3-4-10(5-9(8)2)17-13(21)11-6-12(20)18-14-15-7-16-19(11)14/h3-5,7,11H,6H2,1-2H3,(H,17,21)(H,15,16,18,20)

InChI Key

LWSMACJJADQBIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC3=NC=NN23)C

Origin of Product

United States

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